16-Oxocafestol

Übersicht

Beschreibung

16-Oxocafestol is a derivative of the diterpene cafestol, which is found in coffee. This compound has garnered interest due to its potential biological activities, including its ability to induce phase II enzymes and exhibit anticancer, chemopreventive, and antioxidative properties .

Wissenschaftliche Forschungsanwendungen

16-Oxocafestol has several scientific research applications:

Chemistry: It is used in studies related to oxidative stress and reactive species due to its antioxidant properties.

Biology: The compound is studied for its ability to induce glutathione S-transferase activity, which is important in detoxification processes.

Medicine: Research suggests potential anticancer and chemopreventive effects, making it a candidate for further studies in cancer therapy.

Industry: Its antioxidative properties may be explored for use in food preservation and other industrial applications .

Wirkmechanismus

Target of Action

The primary target of 16-Oxocafestol is the enzyme Glutathione S-transferase (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

This compound interacts with its target, GST, by enhancing its activity . This interaction results in an increase in the conjugation of glutathione to various compounds, thereby facilitating their removal from the body and reducing potential damage to cells.

Biochemical Pathways

The action of this compound primarily affects the glutathione metabolic pathway . By enhancing the activity of GST, this compound increases the conjugation of glutathione to various compounds. This process is a key step in the detoxification of harmful substances and the prevention of oxidative stress.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has slight solubility in chloroform and methanol . These properties may influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is an increase in the levels of GST activity and acid-soluble sulfhydryl in the liver and small bowel mucosa . This leads to enhanced detoxification processes and a reduction in oxidative stress, potentially offering protective effects against various forms of cellular damage.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability could be affected by the chemical environment within the body . .

Biochemische Analyse

Biochemical Properties

16-Oxocafestol interacts with the enzyme glutathione S-transferase (GST), a critical enzyme involved in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Through these interactions, this compound enhances the activity of GST and increases the levels of tissue sulfhydryl .

Cellular Effects

In terms of cellular effects, this compound has been found to increase the levels of GST and tissue sulfhydryl in liver and small bowel mucosa . This suggests that this compound may play a role in protecting cells from oxidative stress by enhancing the body’s antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GST. By enhancing the activity of this enzyme, this compound increases the levels of tissue sulfhydryl, a biomolecule that plays a crucial role in maintaining the redox balance within cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively documented, it is known that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutathione, specifically in the process of glutathione conjugation, a key phase II detoxification pathway . The compound enhances the activity of GST, an enzyme that catalyzes the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Transport and Distribution

Given its role in enhancing the activity of GST, it is likely that the compound may be distributed to areas where GST is present, such as the liver and small bowel mucosa .

Subcellular Localization

Given its interaction with GST, it is likely that the compound may be localized in areas where GST is present, such as the cytosol .

Vorbereitungsmethoden

16-Oxocafestol is synthesized from cafestol through a series of chemical reactions. The synthetic route typically involves oxidation reactions to introduce the oxo group at the 16th position of the cafestol molecule. The specific reaction conditions and reagents used in these synthetic routes are not widely detailed in the literature .

Analyse Chemischer Reaktionen

16-Oxocafestol undergoes various chemical reactions, including:

Reduction: Potential reduction reactions could convert the oxo group back to a hydroxyl group.

Substitution: The compound may undergo substitution reactions at various positions on the molecule.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

16-Oxocafestol is unique compared to other diterpene derivatives like kahweol and cafestol due to its specific structural modifications and biological activities. Similar compounds include:

Cafestol: The parent compound, found in coffee, known for its cholesterol-raising effects.

Kahweol: Another diterpene found in coffee, with similar biological activities but different structural features.

Diterpenes: A broader class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties

This compound stands out due to its specific ability to induce phase II detoxification enzymes and its potential antioxidative and chemopreventive effects.

Biologische Aktivität

16-Oxocafestol is a bioactive compound derived from cafestol, a diterpene found in coffee. Its biological activities have garnered attention due to its potential health benefits and mechanisms of action. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its ability to enhance the levels of glutathione S-transferase (GST) and tissue sulfhydryl in liver tissues, suggesting a role in detoxification processes . GSTs are crucial enzymes involved in the conjugation of glutathione to various substrates, facilitating the excretion of potentially harmful compounds. The compound's mechanism may involve:

- Antioxidant Activity : By enhancing GST levels, this compound may help reduce oxidative stress in cells.

- Detoxification : Increasing GST activity can lead to improved detoxification pathways, potentially protecting against liver damage.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which may protect cells from oxidative damage.

- Hepatoprotective Effects : By enhancing GST levels, it contributes to liver protection against toxins and may aid in liver recovery from damage.

- Anti-inflammatory Effects : Similar to its precursor cafestol, this compound may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Study on Hepatotoxicity : In a controlled study, administration of this compound in animal models showed a significant reduction in markers of liver damage when compared to untreated controls. This suggests its potential as a therapeutic agent for liver-related ailments.

- In Vitro Studies : Cell line experiments have demonstrated that this compound can significantly increase GST activity, providing evidence for its role in enhancing cellular detoxification mechanisms.

Data Table: Summary of Biological Activities

Eigenschaften

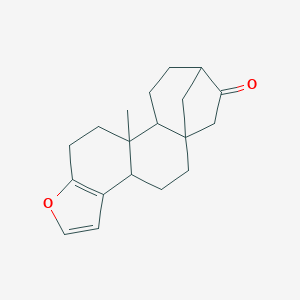

IUPAC Name |

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYTNONBBOFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.